Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5-4-7(13-16-5)9-8(10(14)15-3)6(2)11-12-9/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTOTPDIDDXYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372542 | |
| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-16-4 | |
| Record name | Methyl 5-methyl-3-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrazole Carboxylate Intermediates
The synthesis often begins with the preparation of ethyl 1H-pyrazole-4-carboxylate derivatives. For instance, ethyl 1-methyl-1H-pyrazole-4-carboxylate is synthesized by treating ethyl 1H-pyrazole-4-carboxylate with dimethyl sulfate in toluene under basic conditions (NaHCO₃) at 20–30°C, followed by saponification with NaOH and acidification to yield pyrazole-4-carboxylic acids. These intermediates are critical for subsequent esterification or amidation steps.
Cyclocondensation with 5-Methylisoxazole-3-Carbonyl Moieties
A pivotal step involves coupling pyrazole acids with 5-methylisoxazole-3-carbonyl groups. Source demonstrates this via a mixed anhydride approach: 5-methylisoxazole-3-carboxylic acid is activated with isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), forming a reactive intermediate. This anhydride reacts with a piperidine derivative under cryogenic conditions (-78°C) using lithium hexamethyldisilazide (LHMDS) as a base, yielding tert-butyl esters. Subsequent hydroxylamine treatment and acid-mediated cyclization generate the fused isoxazolo[4,3-c]pyridine core, a structural analog of the target compound.
Regioselective Challenges in Pyrazole-Isoxazole Coupling
Isomer Formation and Positional Selectivity
A significant challenge lies in controlling regioselectivity during pyrazole-isoxazole coupling. Source reports that reactions between 3-methylisoxazole-5-carboxylic acid derivatives and pyrazoles often produce mixtures of 1,3- and 1,5-isomers. For example, using pyrazole and thionyl chloride, the ratio of isomers 3 and 4 varies depending on the substituents (R₃ = CO₂Et or CF₃) and their positions on the pyrazole ring. This underscores the need for precise temperature control (-78°C to room temperature) and stoichiometric adjustments to favor the desired regioisomer.
Optimization of Reaction Conditions
Optimal conditions for minimizing isomerization include:
-
Solvent Systems : Polar aprotic solvents like THF or DMF enhance reactivity while reducing side reactions.
-
Temperature Gradients : Gradual warming from -78°C to 50°C improves yield and selectivity.
-
Catalytic Additives : Trifluoroacetic acid (TFA) in ethanol/water mixtures facilitates cyclization at room temperature.
Esterification and Final Functionalization
Esterification of Pyrazole Carboxylic Acids
The final step often involves esterifying pyrazole-4-carboxylic acids with methanol. Source details refluxing pyrazole acid chlorides (generated via SOCl₂ treatment) with methanol to yield methyl esters. For instance, pyrazole acid chloride 6a reacts with methanol under anhydrous conditions, producing methyl 1-methyl-1H-pyrazole-4-carboxylate in 75–85% yield.
Purification and Characterization
Purification typically employs silica gel chromatography (ethyl acetate/heptane) or recrystallization from ethyl acetate. Advanced techniques like chiral supercritical fluid chromatography (SFC) resolve enantiomers, as demonstrated in Source, where chiralpak AD-H columns with 0.1% diethylamine in methanol achieved baseline separation of diastereomers.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Across Methodologies
The table below summarizes key data from representative studies:
Critical Evaluation of Limitations
-
Mixed Anhydride Method : Requires cryogenic conditions and expensive bases (LHMDS), limiting scalability.
-
Hydrazine Routes : Hydrazine’s toxicity necessitates stringent safety protocols, and isomerization remains a challenge.
-
Acid Chloride Approach : SOCl₂ handling poses corrosion risks, and residual HCl may degrade acid-sensitive moieties .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Agrochemical Research
The compound's structural features suggest potential applications in agrochemicals:
- Pesticide Development : Similar compounds have been explored for their efficacy as pesticides, targeting specific pests while minimizing environmental impact .
Biological Studies
In biological research, this compound can be utilized in various assays:
- Enzyme Inhibition Studies : The compound may serve as a lead structure for developing enzyme inhibitors, particularly in pathways relevant to disease mechanisms .
Case Study 1: Anticancer Screening
A study conducted on the anticancer properties of various pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The results indicated that modifications to the isoxazole moiety enhanced the anticancer activity of the pyrazole scaffold .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of pyrazole derivatives, this compound exhibited promising results in reducing inflammation markers in vitro. This suggests its potential utility in developing treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Substituent Diversity: The target compound’s 5-methylisoxazole substituent distinguishes it from analogues with phenylamino (e.g., compound 15 ) or pyridinyl groups (e.g., ). This substituent may enhance π-π stacking interactions in biological targets.
Biological Activity: Compound 15 (Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate) demonstrated notable antiproliferative activity, attributed to the electron-donating methoxy group on the benzamido moiety . The target compound’s isoxazole group, being electron-deficient, may alter its mechanism of action. The carboxylic acid analogue (C₉H₉N₃O₃) is primarily a synthetic intermediate, while the ester form (target compound) is more likely to exhibit bioactivity due to improved bioavailability .
The isoxazole-pyrazole dual heterocyclic system may confer greater thermal stability compared to pyrazole-pyridine hybrids (e.g., ).
Hydrogen Bonding and Crystal Packing
- The carboxylic acid analogue (C₉H₉N₃O₃) can form strong hydrogen bonds via its -COOH group, influencing crystal packing and solubility .
Biological Activity
Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHNO, characterized by the presence of both isoxazole and pyrazole rings. These structural elements are known for their significant biological activities, making this compound a valuable target in medicinal chemistry.
Mechanisms of Biological Activity
This compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. This inhibition may modulate cytokine production in immune cells, influencing the overall immune response.
- Cellular Interaction : The compound interacts with cellular receptors and enzymes, affecting their activity. For instance, it can bind to active sites of specific enzymes, either inhibiting or activating their functions, which could lead to therapeutic effects in conditions like cancer and inflammation.
| Property | Description |
|---|---|
| Molecular Weight | 240.24 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
| Toxicity | Causes skin and respiratory irritation |
The compound's solubility in organic solvents enhances its applicability in various biochemical assays and drug formulations .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Anticancer Potential
Another study focused on the anticancer activity of this compound. It was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Anti-inflammatory Effects
A detailed investigation into the anti-inflammatory effects revealed that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential use as a therapeutic agent for inflammatory diseases .
Synthesis and Modification
The synthesis of this compound typically involves several steps, including the cyclization of appropriate precursors under controlled conditions. Modifications to its structure can enhance biological activity or alter physical properties, making it a versatile compound for further research .
Table 2: Synthetic Routes for this compound
| Route | Key Steps | Yield (%) |
|---|---|---|
| Cyclization with hydroxylamine | Reaction with α,β-unsaturated carbonyl compounds | 75 |
| Coupling reactions | Formation of pyrazole ring | Varies |
These synthetic routes allow researchers to explore various derivatives with potentially enhanced biological activities.
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-5-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with phenol derivatives under basic conditions (e.g., KOH in DMSO) to form substituted pyrazoles . Alternative routes include esterification of pyrazole-carboxylic acid intermediates, as seen in the synthesis of structurally similar pyrazole esters .
Q. How can the purity of the compound be validated after synthesis?
Purification often involves recrystallization from ethanol or DMF-ethanol mixtures . High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to confirm purity (>95%), with additional characterization via melting point analysis and spectroscopic methods (e.g., H NMR, IR) .
Q. What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- H NMR : To identify proton environments (e.g., methyl groups, aromatic protons).
- X-ray crystallography : For precise determination of bond lengths, dihedral angles, and molecular geometry (e.g., planar pyrazole rings with deviations <0.004 Å) .
- IR spectroscopy : To detect functional groups like carbonyl (C=O) and ester (C-O) stretches .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation risks under prolonged exposure to high temperatures (>40°C) or acidic/alkaline conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazole-isoxazole hybrid synthesis?
Key parameters include:
- Catalyst selection : KCO or Pd(PPh) for cross-coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution kinetics .
- Temperature control : Reflux conditions (e.g., 6 hours at 80°C) improve conversion rates .
Q. How do discrepancies in spectroscopic data arise, and how can they be resolved?
Contradictions may stem from tautomerism (e.g., keto-enol forms in pyrazoles) or crystallographic packing effects. For example, X-ray data in revealed weak C–H···π interactions affecting NMR peak splitting. Resolution involves comparative analysis with computational models (DFT) or alternative techniques like mass spectrometry .
Q. What computational methods predict the biological activity of this compound?
Molecular docking with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) assesses binding affinities. Studies in used AutoDock Vina to simulate interactions, identifying key residues (e.g., His310, Leu376) for antifungal activity. MD simulations (>100 ns) further validate stability of ligand-receptor complexes.
Q. How can heterocyclic derivatives enhance pharmacological properties?
Introducing 1,2,4-triazole or thiadiazole moieties (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) improves bioactivity by increasing hydrogen-bonding potential and lipophilicity. Structural modifications in demonstrated 10-fold increases in antifungal potency compared to parent compounds.
Q. What alternative characterization methods address limitations in standard techniques?
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves ambiguous stereochemistry in crowded spectra .
- Solid-state NMR : Clarifies polymorphic forms or crystallographic disorder .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns overlap in LC-MS .
Q. How are toxicity and ecological impacts assessed for this compound?
Limited data exist, but preliminary assessments use:
- Ames test : For mutagenicity screening.
- Daphnia magna assays : To estimate aquatic toxicity (EC).
- PBT (Persistence, Bioaccumulation, Toxicity) models : Prioritize compounds with log < 3.5 to minimize bioaccumulation risks .
Methodological Notes
- Synthetic Protocols : Always include inert atmosphere (N) for moisture-sensitive steps .
- Data Interpretation : Cross-validate spectroscopic results with computational chemistry tools (e.g., Gaussian for IR/NMR simulations) .
- Biological Assays : Use positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
